protio hypochlorite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

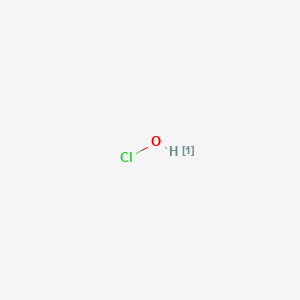

protio hypochlorite, also known as deuterated hypochlorous acid, is a variant of hypochlorous acid where the hydrogen atom is replaced by deuterium. Hypochlorous acid (HClO) is a weak acid and a powerful oxidizing agent, known for its antimicrobial and disinfecting properties. It plays a crucial role in the human immune system and is widely used in various industrial and medical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: protio hypochlorite can be synthesized through the electrolysis of a deuterated salt solution. The process involves the following steps:

Electrolysis of Deuterated Salt Solution: Deuterium chloride (DCl) is dissolved in water to form a deuterated salt solution.

Electrolysis Reaction: The solution undergoes electrolysis, producing deuterium gas (D2) and chlorine gas (Cl2).

Formation of Hypochlorous Acid-d: Chlorine gas is then dissolved in water, leading to the formation of hypochlorous acid-d (DClO) and deuterium chloride (DCl).

Industrial Production Methods: Industrial production of hypochlorous acid-d follows a similar process but on a larger scale. The key steps include:

Preparation of Deuterated Salt Solution: Large quantities of deuterium chloride are dissolved in water.

Electrolysis: The solution is subjected to electrolysis in specialized industrial electrolysis cells.

Collection and Purification: The produced hypochlorous acid-d is collected and purified for various applications.

Analyse Des Réactions Chimiques

Acid-Base Equilibrium and pH-Dependent Behavior

HOCl exists in equilibrium with its conjugate base, OCl⁻, governed by pH:

HOCl↔H++OCl−(pKa≈7.5)

Key Observations:

-

Below pH 4 : HOCl dominates and reacts with Cl⁻ to produce toxic chlorine gas (Cl₂) via:

HOCl+H++Cl−↔Cl2+H2O

This reaction is accelerated by strong acids like HCl or H₂SO₄ . -

pH 7–8 : Equimolar HOCl and OCl⁻ coexist, maximizing antimicrobial activity .

-

Above pH 10 : OCl⁻ becomes the predominant species, stabilizing the solution .

Decomposition Pathways

HOCl undergoes auto-decomposition under specific conditions:

Thermal or Catalytic Decomposition:

2HOCl→2HCl+O2

3HOCl→HClO3+2HCl

Factors Influencing Decomposition:

| Factor | Effect on Decomposition | Source |

|---|---|---|

| Temperature | Accelerates above 40°C | |

| pH | Maximal at pH 6.5 (chlorate formation) | |

| Light/Metal Ions | Catalyzes O₂ release (Cu²⁺, Ni²⁺, etc.) |

Reactions with Biomolecules

HOCl reacts aggressively with proteins and amino acids, causing structural damage:

Protein Degradation Mechanisms:

-

Side-Chain Oxidation :

-

Backbone Cleavage :

Protective Agents:

| Antioxidant | Effect | Source |

|---|---|---|

| Ascorbate | Scavenges radicals, prevents damage | |

| Methionine | Neutralizes chloramines |

Reaction with Hydrogen Peroxide:

HOCl+H2O2→HCl+H2O+O2

Sulfuric Acid Interaction:

Mixing HOCl/NaOCl with H₂SO₄ produces chlorine dioxide (ClO₂) and Cl₂ gas:

4HOCl+H2SO4→2ClO2+Cl2+NaHSO4+2H2O

Disinfection Byproducts:

HOCl reacts with organic matter (e.g., humic acids) to form carcinogenic trihalomethanes (THMs) .

Stability in Solution:

| Condition | Half-Life (12% NaOCl, 25°C) | Source |

|---|---|---|

| pH 13, dark | ~1 year | |

| pH 9, light | Days to weeks |

Applications De Recherche Scientifique

Healthcare Applications

1.1 Disinfection and Sterilization

Sodium hypochlorite is widely recognized for its disinfectant properties. It is used in healthcare settings for sterilizing medical instruments and surfaces due to its effectiveness against bacteria, viruses, and fungi. A study highlighted its role during the COVID-19 pandemic as a disinfectant in hospitals and public spaces .

1.2 Dental Applications

In dentistry, sodium hypochlorite is utilized as an irrigant during root canal treatments. A clinical trial demonstrated that a single application of NaOCl gel significantly improved pocket closure in patients undergoing supportive periodontal therapy (SPT) when compared to other agents like chlorhexidine .

| Application Area | Method | Outcome |

|---|---|---|

| Root Canal Treatment | NaOCl gel irrigation | 77.5% pocket closure at 12 months |

| Surface Disinfection | Hospital settings | Effective against pathogens |

Agricultural Applications

2.1 Plant Pathogen Control

Sodium hypochlorite serves as a chemical disinfectant in agriculture, particularly in hydroponic systems. Research has shown that it can effectively reduce plant pathogenic bacteria and oomycetes without adversely affecting plant growth .

2.2 Nutrient Solution Disinfection

A study indicated that applying sodium hypochlorite to nutrient solutions did not negatively impact tomato plant growth while enhancing fruit yield . The absence of harmful residues in the fruits makes it a safe option for agricultural practices.

| Application Area | Concentration | Effect |

|---|---|---|

| Hydroponics Disinfection | 2.5 mg L⁻¹ chlorine | Increased total fruit weight |

| Nutrient Solution Treatment | 7.5 mg L⁻¹ chlorine | No phytotoxicity observed |

Environmental Applications

3.1 Wastewater Treatment

Sodium hypochlorite is employed in wastewater treatment to eliminate pathogens and organic pollutants. Its ability to generate chlorine from seawater through electrochlorination processes ensures a reliable supply for treating industrial water .

3.2 Marine Biofouling Prevention

In marine environments, NaOCl is used to prevent biofouling on offshore structures by treating cooling water systems . This application is crucial for maintaining the efficiency of marine operations.

| Application Area | Process | Outcome |

|---|---|---|

| Wastewater Treatment | Chlorine generation from seawater | Effective pathogen removal |

| Marine Operations | Cooling water treatment | Reduced biofouling |

Case Studies

Case Study 1: Efficacy in Dental Treatments

A clinical trial involving 62 patients assessed the efficacy of NaOCl gel in SPT. Results indicated significant improvements in clinical attachment levels and pocket closure compared to placebo treatments, showcasing its effectiveness in managing periodontal diseases .

Case Study 2: Agricultural Impact

Research on the use of sodium hypochlorite in hydroponics revealed that it could effectively sanitize nutrient solutions without harming plant growth or producing harmful residues, thus ensuring safe consumption of produce .

Mécanisme D'action

The mechanism of action of hypochlorous acid-d involves its strong oxidizing properties. It reacts with various biomolecules, including proteins, lipids, and nucleic acids, leading to their oxidation and subsequent inactivation. The primary molecular targets include thiol-containing proteins and enzymes, which are crucial for microbial metabolism and replication. This results in the inhibition of microbial growth and the destruction of pathogens .

Comparaison Avec Des Composés Similaires

protio hypochlorite can be compared with other similar compounds, such as:

Hypochlorous Acid (HClO): The non-deuterated form, widely used for its antimicrobial properties.

Sodium Hypochlorite (NaOCl):

Calcium Hypochlorite (Ca(OCl)2): Used in water treatment and as a disinfectant.

Uniqueness: this compound is unique due to the presence of deuterium, which can provide insights into reaction mechanisms and pathways that are not easily observable with the non-deuterated form. This makes it valuable in research applications where isotopic labeling is required .

Propriétés

Numéro CAS |

13770-22-4 |

|---|---|

Formule moléculaire |

ClHO |

Poids moléculaire |

52.46 g/mol |

Nom IUPAC |

protio hypochlorite |

InChI |

InChI=1S/ClHO/c1-2/h2H/i2H |

Clé InChI |

QWPPOHNGKGFGJK-WWXGHNMISA-N |

SMILES |

OCl |

SMILES isomérique |

[1H]OCl |

SMILES canonique |

OCl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.